molecular formula C17H21N3O4S B5030856 N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide

Cat. No. B5030856
M. Wt: 363.4 g/mol
InChI Key: XCWPQNAFQMQIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that is often used as a bioactive molecule in various biological and medical studies.

Mechanism of Action

The mechanism of action of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has been found to have several biochemical and physiological effects in the body. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause damage to DNA and other cellular components. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has also been found to increase the levels of glutathione, a molecule that is involved in the detoxification of harmful substances in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is its bioactivity, which makes it a useful tool in scientific research. However, there are also several limitations to its use in lab experiments. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is a relatively new compound, and its effects on the body are not fully understood. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide, as well as its potential side effects. Another area of interest is its potential use as a treatment for Alzheimer's disease. Studies are needed to determine the optimal dosage and delivery method for N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide, as well as its effects on cognitive function. Finally, there is also interest in studying the biochemical and physiological effects of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide in more detail, in order to better understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with butylamine in the presence of a base. The resulting product is then reacted with benzyl chloride to form the final compound, N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has been widely used in scientific research for its bioactive properties. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has also been used as a potential treatment for Alzheimer's disease, as it has been found to reduce the levels of amyloid-beta peptides in the brain.

properties

IUPAC Name

N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-2-3-11-18-16-10-9-15(12-17(16)20(21)22)25(23,24)19-13-14-7-5-4-6-8-14/h4-10,12,18-19H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPQNAFQMQIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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